molecular formula C6H5Si B129415 Phenylsilane CAS No. 694-53-1

Phenylsilane

Cat. No. B129415
CAS RN: 694-53-1
M. Wt: 105.19 g/mol
InChI Key: XJWOWXZSFTXJEX-UHFFFAOYSA-N
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Description

Phenylsilane is a compound that has been the subject of various studies due to its interesting properties and potential applications. The molecular structure of phenylsilane has been determined to have a perpendicular conformation as the potential energy minimum, with a Si–H bond orthogonal to the plane of the benzene ring, suggesting free rotation of the substituent at room temperature .

Synthesis Analysis

Phenylsilane and its derivatives can be synthesized through different methods. One approach involves the hydrolysis of trichlorophenylsilane, followed by condensation of the resulting hydrolyzates in the presence of hydrochloric acid . Another method includes the reaction of cagelike oligophenylmetallasiloxanes with dilute solutions of hydrochloric acid at low temperatures . Additionally, a new formation process has been reported where trichlorophenylsilane is hydrolyzed in a toluene/water heterogeneous solvent system, allowing the isolation of low molecular weight hydrolysates that can form high molecular weight polymers under mild reaction conditions .

Molecular Structure Analysis

The molecular structure of phenylsilane has been extensively studied. Gas-phase electron diffraction and ab initio molecular orbital calculations have provided accurate bond lengths and confirmed the angular deformation of the ring in phenylsilane . The structure of related compounds, such as cyclic polysilanols, has been confirmed by single-crystal X-ray analysis .

Chemical Reactions Analysis

Phenylsilane undergoes various chemical reactions, as evidenced by the gas-phase positive ion-molecule chemistry studied using Fourier transform ion cyclotron resonance spectrometry. The reaction pathways and rate constants for the reactions of C6HxSi+ ions with neutral phenylsilane and benzene-d6 have been determined . Additionally, the synthesis of poly(phenylsilsesquioxane) involves the dehydration of hydrolyzates, which has been monitored by 29Si NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsilane and its derivatives have been analyzed through various techniques. For instance, the thermochemical properties and gas-phase ion chemistry of phenylsilane have been investigated, identifying parent- and fragment-ion structural isomers by their specific reactivities . The structural studies on ladder phenylsilsesquioxane oligomers formed by polycondensation have provided insights into the composition of oligomers and the thermal decomposition process . The molecular insights into sequence distributions and conformation-dependent properties of high-phenyl polysiloxanes have been explored using molecular dynamics simulations and experimental verification, shedding light on the unique thermodynamics properties and photophysical behavior of these materials .

Scientific Research Applications

1. Spectroscopic Analysis and Internal Rotation

Phenylsilane has been studied for its spectroscopic properties and internal rotation characteristics. Lu and Weisshaar (1993) utilized resonant two-photon ionization and pulsed field ionization to study the spectra of phenylsilane, revealing insights into its torsion-vibration levels and internal rotation potential barriers in different states (Lu & Weisshaar, 1993).

2. Chemical Synthesis and Catalysis

Phenylsilane has applications in chemical synthesis. Apodaca and Xiao (2001) developed a procedure for direct reductive amination of aldehydes and ketones using phenylsilane, which highlights its utility as a stoichiometric reductant in organic synthesis (Apodaca & Xiao, 2001).

3. Molecular Structure Analysis

The molecular structure of phenylsilane has been a subject of research. Portalone et al. (1998) conducted a study using gas-phase electron diffraction and ab initio MO calculations to determine the molecular structure of phenylsilane, providing valuable information about its conformation and bond lengths (Portalone et al., 1998).

4. Materials Science and Catalysis

In materials science, Lin et al. (2023) reported the synthesis of a Phen-based periodic mesoporous organosilica and its application in the cobalt-catalyzed alkyne hydrosilylation reaction with phenylsilane, demonstrating its potential in materials synthesis and catalysis (Lin et al., 2023).

5. LED Encapsulation Material

Phenylsilane is used in the development of materials for LED encapsulation. Kim et al. (2010) utilized phenylsilane in the creation of a thermally stable, transparent sol-gel based siloxane hybrid material with high refractive index, suitable for LED encapsulation (Kim et al., 2010).

6. Organic Chemistry and Synthesis Methods

Tamao et al. (1990) explored the use of phenylsilane derivatives in organic chemistry, demonstrating a new method for the synthesis of ortho-substituted phenylsilane derivatives (Tamao et al., 1990).

7. Polymer and Material Properties

Zhu et al. (2019) conducted a study on high-phenyl polysiloxanes, investigating the relationship between molecular structure and material properties, with phenylsilane playing a crucial role in determining these properties (Zhu et al., 2019).

8. Catalysis and CO2 Capture

Wang et al. (2021) described the use of phenylsilane for selective N-formylation of amines using CO2, demonstrating its application in fine chemical synthesis and CO2 capture (Wang et al., 2021).

9. Plasma Polymerization and Film Morphology

Nagai et al. (1998) investigated the plasma polymerization of phenylsilanes, examining the relationship between synthesis conditions and the structure and morphology of the resulting films (Nagai et al., 1998).

Safety And Hazards

Phenylsilane is highly flammable and reacts violently with water. Contact with water liberates toxic gas. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

Relevant Papers

  • "Phenylsilane as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides" .
  • "Bimolecular Reaction Dynamics in the Phenyl–Silane System: Exploring…" .

properties

InChI

InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOWXZSFTXJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870757
Record name Benzene, silyl-
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Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsilane

CAS RN

694-53-1
Record name Phenylsilane
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Record name Phenylsilane
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Record name Benzene, silyl-
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Record name Phenylsilane
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Record name PHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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